(E)-3-(furan-2-yl)-N-(5-(4-methylbenzyl)thiazol-2-yl)acrylamide
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Overview
Description
(E)-3-(furan-2-yl)-N-(5-(4-methylbenzyl)thiazol-2-yl)acrylamide is a synthetic organic compound that features a furan ring, a thiazole ring, and an acrylamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(furan-2-yl)-N-(5-(4-methylbenzyl)thiazol-2-yl)acrylamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methylbenzylamine with α-bromoacetophenone in the presence of a base such as potassium carbonate.
Coupling with Furan-2-carbaldehyde: The thiazole intermediate is then coupled with furan-2-carbaldehyde using a Wittig reaction to form the (E)-3-(furan-2-yl)acrylamide moiety.
Final Coupling: The final step involves coupling the (E)-3-(furan-2-yl)acrylamide with the thiazole intermediate under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(furan-2-yl)-N-(5-(4-methylbenzyl)thiazol-2-yl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione.
Reduction: The acrylamide group can be reduced to form the corresponding amine.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically employed.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
Oxidation: Furan-2,3-dione.
Reduction: The corresponding amine derivative.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
(E)-3-(furan-2-yl)-N-(5-(4-methylbenzyl)thiazol-2-yl)acrylamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (E)-3-(furan-2-yl)-N-(5-(4-methylbenzyl)thiazol-2-yl)acrylamide depends on its specific application. For example, if used as an antimicrobial agent, it may inhibit bacterial growth by targeting specific enzymes or pathways essential for bacterial survival. In the context of anticancer research, it may induce apoptosis in cancer cells by interacting with molecular targets involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(furan-2-yl)-N-(5-benzylthiazol-2-yl)acrylamide: Similar structure but lacks the 4-methyl group on the benzyl ring.
(E)-3-(furan-2-yl)-N-(5-(4-chlorobenzyl)thiazol-2-yl)acrylamide: Similar structure but has a chlorine atom instead of a methyl group on the benzyl ring.
Uniqueness
(E)-3-(furan-2-yl)-N-(5-(4-methylbenzyl)thiazol-2-yl)acrylamide is unique due to the presence of the 4-methyl group on the benzyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interactions with specific molecular targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-13-4-6-14(7-5-13)11-16-12-19-18(23-16)20-17(21)9-8-15-3-2-10-22-15/h2-10,12H,11H2,1H3,(H,19,20,21)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PACSLJSMSRYZTR-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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